Cas no 2228969-05-7 (1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)

1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine
- EN300-1949662
- 2228969-05-7
-
- Inchi: 1S/C10H10BrF2N/c1-6-2-3-7(4-8(6)11)9(14)5-10(9,12)13/h2-4H,5,14H2,1H3
- InChI Key: KMMNDYSDGUGZKB-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CC(=C1)C1(CC1(F)F)N
Computed Properties
- Exact Mass: 260.99647g/mol
- Monoisotopic Mass: 260.99647g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.5
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1949662-2.5g |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228969-05-7 | 2.5g |
$2828.0 | 2023-09-17 | ||
Enamine | EN300-1949662-0.5g |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228969-05-7 | 0.5g |
$1385.0 | 2023-09-17 | ||
Enamine | EN300-1949662-1.0g |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228969-05-7 | 1g |
$1442.0 | 2023-05-31 | ||
Enamine | EN300-1949662-0.25g |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228969-05-7 | 0.25g |
$1328.0 | 2023-09-17 | ||
Enamine | EN300-1949662-5g |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228969-05-7 | 5g |
$4184.0 | 2023-09-17 | ||
Enamine | EN300-1949662-10g |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228969-05-7 | 10g |
$6205.0 | 2023-09-17 | ||
Enamine | EN300-1949662-5.0g |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228969-05-7 | 5g |
$4184.0 | 2023-05-31 | ||
Enamine | EN300-1949662-10.0g |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228969-05-7 | 10g |
$6205.0 | 2023-05-31 | ||
Enamine | EN300-1949662-0.05g |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228969-05-7 | 0.05g |
$1212.0 | 2023-09-17 | ||
Enamine | EN300-1949662-1g |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228969-05-7 | 1g |
$1442.0 | 2023-09-17 |
1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine Related Literature
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
Additional information on 1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine
Professional Introduction to Compound with CAS No. 2228969-05-7 and Product Name: 1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine
The compound identified by the CAS number 2228969-05-7 and the product name 1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in pharmaceutical research and development. The presence of both bromine and fluorine substituents in its structure suggests a high degree of versatility, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds that exhibit a wide range of biological activities. Among these, cyclopropane derivatives have emerged as particularly intriguing due to their ability to modulate various biological pathways. The compound in question, 1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine, is no exception. Its molecular framework combines the aromaticity of the phenyl ring with the rigidity of the cyclopropane core, providing a scaffold that is well-suited for drug design.
One of the most compelling aspects of this compound is its structural complexity, which allows for multiple points of interaction with biological targets. The 3-bromo-4-methylphenyl moiety, in particular, has been extensively studied for its role in enhancing binding affinity and selectivity. This substituent pattern is often employed in the development of kinase inhibitors and other enzyme-targeted therapeutics. The 2,2-difluorocyclopropan-1-amine part of the molecule introduces additional functional groups that can be further modified to fine-tune its pharmacological properties.
Recent studies have highlighted the importance of fluorine atoms in medicinal chemistry due to their ability to influence metabolic stability and lipophilicity. The incorporation of two fluorine atoms in this compound not only enhances its metabolic resilience but also improves its solubility in lipophilic environments, making it more amenable for oral administration. These features are particularly valuable in the context of drug development, where optimizing pharmacokinetic profiles is crucial.
The potential applications of 1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine extend beyond traditional small-molecule drug discovery. Its unique structural motifs have also been explored in the development of novel materials for targeted drug delivery systems. For instance, researchers have investigated its use as a precursor for polymers that can encapsulate therapeutic agents and release them in a controlled manner at disease sites. This approach holds promise for improving treatment efficacy while minimizing side effects.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The structural features that make it attractive for drug development also contribute to its stability under environmental conditions, making it a viable candidate for use as an intermediate in the synthesis of crop protection agents. The ability to modulate its properties through selective functionalization allows chemists to tailor its behavior for specific applications.
The synthesis of 1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine presents unique challenges due to its complex molecular architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations have been instrumental in streamlining its synthesis. These methods not only improve yield but also enhance purity, ensuring that subsequent biological evaluations are conducted with high-quality material.
From a computational chemistry perspective, virtual screening and molecular modeling have been employed to predict the binding modes of this compound with various biological targets. These studies have provided valuable insights into how different substituents influence receptor interactions and have guided the optimization process toward more potent and selective derivatives. The integration of experimental data with computational predictions has become an indispensable tool in modern drug discovery.
The safety profile of 1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine is another critical consideration during its development. While preliminary studies suggest that it exhibits reasonable stability under standard storage conditions, further investigations are necessary to assess its toxicity and potential long-term effects. Collaborative efforts between chemists and toxicologists are essential to ensure that this compound can be safely utilized in both research and commercial settings.
In conclusion, 1-(3-bromo-4-methylphenyl)-2,2-difluorocyclopropan-1-amine represents a significant contribution to the field of medicinal chemistry. Its unique structural features offer numerous opportunities for therapeutic intervention across various disease areas. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly important role in shaping the future of drug development.
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